![molecular formula C6H13Cl2NS B3388875 4-(2-Chloroethyl)thiomorpholine hydrochloride CAS No. 89583-39-1](/img/structure/B3388875.png)
4-(2-Chloroethyl)thiomorpholine hydrochloride
Overview
Description
4-(2-Chloroethyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C6H13Cl2NS. It is a thiomorpholine derivative, characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)thiomorpholine hydrochloride typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine ring, forming the desired product.
Reaction Scheme:
Thiomorpholine+2-ChloroethanolHCl4-(2-Chloroethyl)thiomorpholine hydrochloride
Reaction Conditions:
- Solvent: Water or an organic solvent like dichloromethane
- Temperature: Room temperature to 50°C
- Catalyst: Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)thiomorpholine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloroethyl group or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azidoethylthiomorpholine, thiocyanatoethylthiomorpholine, and aminoethylthiomorpholine.
Oxidation: Products include sulfoxides and sulfones of 4-(2-Chloroethyl)thiomorpholine.
Reduction: Products include thiomorpholine and its derivatives without the chloroethyl group.
Scientific Research Applications
Pharmaceutical Applications
4-(2-Chloroethyl)thiomorpholine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its notable applications include:
- Anticancer Agents : It is utilized in the production of drugs aimed at treating head and neck cancers, particularly through its role in synthesizing compounds like floredil and nimorazole .
- Antimicrobial Activity : Research indicates that thiomorpholine derivatives exhibit antibacterial properties, making them valuable in developing new antibiotics. Studies have shown that certain derivatives can inhibit bacterial growth effectively .
Table 1: Pharmaceutical Compounds Derived from this compound
Compound Name | Indication | Synthesis Method |
---|---|---|
Floredil | Anticancer | Intermediate for synthesis |
Nimorazole | Antimicrobial | Intermediate for synthesis |
Morinamide | Antimicrobial | Intermediate for synthesis |
Pholcodine | Cough Suppressant | Intermediate for synthesis |
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is also employed as an intermediate in the production of agrochemicals. Its application includes:
- Pesticides and Herbicides : The compound serves as a building block for various agrochemical formulations, enhancing their efficacy against pests and weeds .
Industrial Applications
This compound is also recognized for its utility in industrial applications:
- Organic Synthesis : It acts as a precursor for synthesizing various organic chemicals used across different industries .
Case Study 1: Synthesis of Anticancer Agents
A study conducted on the synthesis of melphalan analogs demonstrated that incorporating this compound significantly enhanced the anticancer activity of the resulting compounds. The modified compounds exhibited increased apoptosis rates in cancer cell lines compared to traditional melphalan treatments .
Case Study 2: Antibacterial Activity Evaluation
Research evaluating the antibacterial efficacy of thiomorpholine derivatives showed promising results against resistant bacterial strains. The synthesized compounds displayed IC50 values indicating effective inhibition of bacterial growth, suggesting potential for development into new antibiotic therapies .
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)thiomorpholine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in drug design to target specific enzymes or receptors.
Comparison with Similar Compounds
4-(2-Chloroethyl)thiomorpholine hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.
2-Chloroethylamine hydrochloride: Lacks the thiomorpholine ring, making it less complex but also less versatile in chemical reactions.
Thiomorpholine: The parent compound without the chloroethyl group, used as a building block in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and
Biological Activity
4-(2-Chloroethyl)thiomorpholine hydrochloride (CAS No. 89583-39-1) is a thiomorpholine derivative characterized by a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring. This compound exhibits unique chemical properties, making it useful in various scientific and pharmaceutical applications.
- Molecular Formula : C6H13Cl2NS
- Molecular Weight : 202.14 g/mol
- Synthesis : Typically synthesized through the reaction of thiomorpholine with 2-chloroethanol in the presence of hydrochloric acid, leading to nucleophilic substitution reactions where the hydroxyl group is replaced by the thiomorpholine ring.
The biological activity of this compound primarily involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, which can lead to enzyme inhibition or modification of protein functions. This mechanism is particularly relevant in drug design, where targeting specific enzymes or receptors is crucial.
Enzyme Inhibition
Research indicates that this compound can act as an alkylating agent, modifying enzyme activity through covalent bonding. This property has been explored in various studies focusing on its potential as an anticancer and antiviral agent.
Case Study: Antiviral Activity
A study investigated the compound's effectiveness as an inhibitor of HIV-1 maturation. Modifications to the C-17 position of certain triterpenoid cores led to enhanced antiviral profiles against prevalent polymorphic viruses, indicating that derivatives of this compound could play a role in developing HIV treatments .
Toxicity and Safety Profile
While its reactivity can be beneficial in drug development, it is essential to consider the toxicity associated with alkylating agents. Research has shown that compounds like this compound may exhibit cytotoxic effects, necessitating careful evaluation during drug formulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(2-Chloroethyl)morpholine hydrochloride | Morpholine derivative | Similar reactivity but different efficacy due to oxygen instead of sulfur |
2-Chloroethylamine hydrochloride | Simple amine | Less complex, limited versatility |
Thiomorpholine | Parent compound | Serves as a building block for synthesis |
Research Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
- Organic Synthesis : Functions as an intermediate in creating complex organic molecules.
- Biological Studies : Employed to study interactions between chiral compounds and biological systems.
- Industrial Applications : Utilized in producing fine chemicals and specialty materials.
Properties
IUPAC Name |
4-(2-chloroethyl)thiomorpholine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNS.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUHTBJKBUBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-39-1 | |
Record name | 4-(2-chloroethyl)thiomorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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